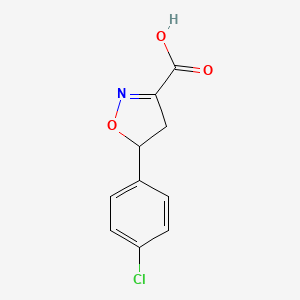

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

CAS No.: 1018051-43-8

Cat. No.: VC8391642

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018051-43-8 |

|---|---|

| Molecular Formula | C10H8ClNO3 |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) |

| Standard InChI Key | LNDRHUYPIJWCEO-UHFFFAOYSA-N |

| SMILES | C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, reflects its core structure:

-

4,5-Dihydroisoxazole ring: A partially saturated five-membered heterocycle containing one oxygen and one nitrogen atom .

-

Carboxylic acid group: Positioned at C3 of the isoxazoline ring, enabling hydrogen bonding and salt formation .

-

4-Chlorophenyl substituent: A para-chlorinated benzene ring attached to C5, contributing to hydrophobic interactions and electronic effects .

The molecular formula is C₁₀H₈ClNO₃ with a molar mass of 225.63 g/mol . X-ray crystallography of analogous structures reveals a puckered isoxazoline ring with dihedral angles of 15–25° between the heterocycle and aromatic plane .

Physicochemical Characteristics

Key properties derived from experimental and computational studies include:

The low water solubility necessitates formulation strategies like salt formation (e.g., sodium or ammonium salts) for biological testing .

Synthetic Methodologies

Cycloaddition-Based Synthesis

The primary route involves 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and acrylic acid derivatives :

Step 1: Nitrile oxide generation

4-Chlorophenylhydroxamoyl chloride undergoes dehydrohalogenation using triethylamine in tetrahydrofuran:

Step 2: Cycloaddition with acrylic acid

The nitrile oxide reacts with acrylic acid at 0–25°C:

Typical yields range from 75–82% after recrystallization from ethanol/water mixtures . Critical parameters include:

-

Temperature control: <30°C to prevent nitrile oxide dimerization

-

Solvent selection: Tetrahydrofuran or acetone optimizes dipole stabilization

-

Base choice: Triethylamine outperforms inorganic bases in suppressing side reactions

Ester Hydrolysis Pathway

An alternative approach involves hydrolysis of the methyl ester precursor:

-

Synthesize methyl 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylate via cycloaddition with methyl acrylate .

-

Hydrolyze with aqueous HCl/acetone under reflux:

Pharmacological and Agrochemical Applications

Nematicidal Activity

In vitro studies against Meloidogyne incognita (root-knot nematode) revealed:

-

LC₅₀: 501 μg/mL (compared to 168 μg/mL for carbofuran control)

-

Mode of action: Allosteric modulation of nicotinic acetylcholine receptors (nAChRs) via binding to the agonist site (Kd = 12.3 μM)

-

Exposure effects:

Molecular docking simulations show the 4-chlorophenyl group occupies a hydrophobic pocket in the nAChR β-subunit, while the carboxylic acid forms hydrogen bonds with Glu237 .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights critical substituent effects:

| Position | Modification | Nematicidal LC₅₀ (μg/mL) | Receptor Binding ΔG (kcal/mol) |

|---|---|---|---|

| C5 | 4-Cl-phenyl (target) | 501 | -8.2 |

| C5 | 3-Cl-phenyl | 672 | -7.1 |

| C5 | 2-NO₂-phenyl | >1000 | -5.9 |

| C3 | Methyl ester | 398 | -7.8 |

Data indicate:

-

Para-substitution on phenyl enhances activity vs. meta/ortho

-

Electron-withdrawing groups (Cl, NO₂) boost nematocidal potency

| Supplier | Purity | Packaging | Price (EUR/g) |

|---|---|---|---|

| Reagentia | 98% | 1 g | 319.66 |

| Reagentia | 95% | 5 g | 279.62 |

| Reagentia | 97% | 250 mg | 489.94 |

Current applications focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume